![molecular formula C13H14N2O B6611701 [6-(2-methylphenoxy)pyridin-3-yl]methanamine CAS No. 954259-04-2](/img/structure/B6611701.png)
[6-(2-methylphenoxy)pyridin-3-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(2-methylphenoxy)pyridin-3-yl]methanamine, also known as 6-MPM, is an organic compound that has a wide range of applications in the fields of chemistry, biology, and medicine. It is a derivative of pyridine, a common organic compound found in many natural products. 6-MPM has been studied extensively for its therapeutic potential and has been found to have a number of beneficial effects. This article will provide an overview of 6-MPM, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
[6-(2-methylphenoxy)pyridin-3-yl]methanamine has been studied extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in a variety of reactions. In biology and medicine, this compound has been studied for its potential therapeutic effects, including its ability to inhibit the growth of certain bacteria and cancer cells. It has also been studied for its potential to modulate the activity of certain enzymes and proteins.
作用机制
The mechanism of action of [6-(2-methylphenoxy)pyridin-3-yl]methanamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins, as well as the modulation of certain cellular processes. For example, it has been found to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids and proteins, as well as the activity of certain proteins involved in signal transduction pathways. It has also been found to modulate the expression of certain genes and proteins involved in cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in both in vitro and in vivo studies. In vitro studies have found that this compound has a number of beneficial effects, including the inhibition of certain bacterial and cancer cell growth, the modulation of certain enzyme and protein activity, and the modulation of certain gene and protein expression. In vivo studies have found that this compound has a number of beneficial effects, including the inhibition of certain bacterial and cancer cell growth, the modulation of certain enzyme and protein activity, and the modulation of certain gene and protein expression.
实验室实验的优点和局限性
The use of [6-(2-methylphenoxy)pyridin-3-yl]methanamine in lab experiments has a number of advantages and limitations. The primary advantage of using this compound in lab experiments is its high level of solubility in aqueous solutions, which makes it easier to work with. Additionally, this compound is relatively non-toxic and has a low potential for causing side effects. However, the use of this compound in lab experiments also has some limitations. For example, this compound is relatively unstable and can decompose quickly in the presence of light and heat. Additionally, this compound can react with certain compounds, making it unsuitable for some experiments.
未来方向
The potential future directions for [6-(2-methylphenoxy)pyridin-3-yl]methanamine are numerous, and include the development of new therapeutic applications, the further exploration of its mechanism of action, and the development of new synthetic methods. Additionally, this compound could be used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals. Finally, this compound could be used as a tool for studying the structure and function of proteins and enzymes, as well as for exploring the potential therapeutic effects of other compounds.
合成方法
[6-(2-methylphenoxy)pyridin-3-yl]methanamine can be synthesized from pyridine through a multi-step process. The first step involves the reaction of pyridine with acetic anhydride in the presence of a base such as sodium or potassium hydroxide. This reaction yields the acetylated pyridine, which is then reacted with methanesulfonyl chloride in the presence of a base such as sodium or potassium hydroxide. This reaction yields the this compound. The synthesis of this compound can also be accomplished through a one-step process by reacting pyridine with methanesulfonyl chloride in the presence of a base such as sodium or potassium hydroxide.
属性
IUPAC Name |
[6-(2-methylphenoxy)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-2-3-5-12(10)16-13-7-6-11(8-14)9-15-13/h2-7,9H,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGUUIFZSGLUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

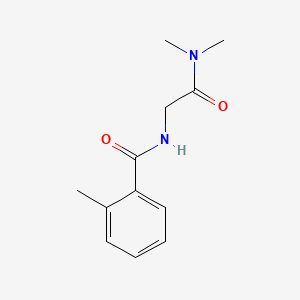
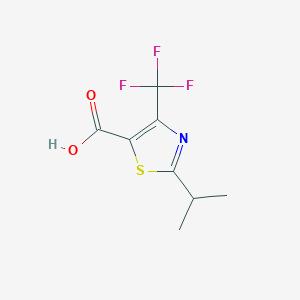
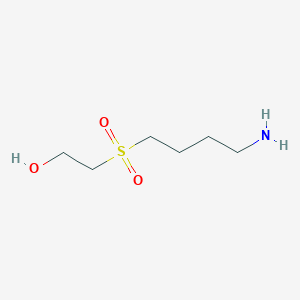

![2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B6611657.png)
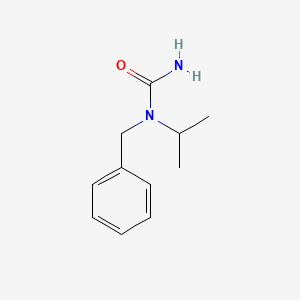
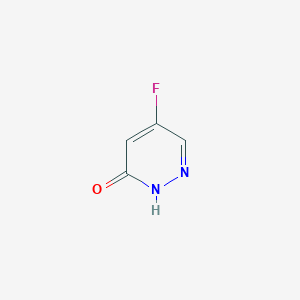
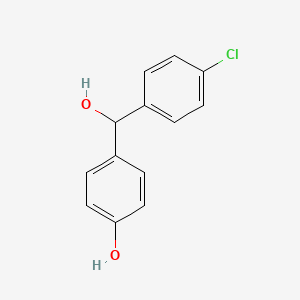
![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)
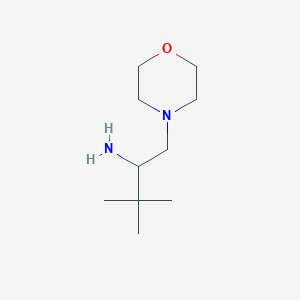
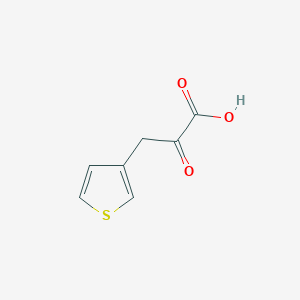
![2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6611702.png)
![6-(2-Furanyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6611709.png)